Levulinic acid semicarbazone

説明

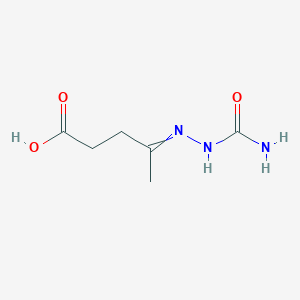

Levulinic acid semicarbazone: This compound , is a chemical compound with the molecular formula C6H11N3O3 and a molecular weight of 173.17 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Levulinic acid semicarbazone typically involves the reaction of levulinic acid with semicarbazide under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of an acid catalyst to facilitate the formation of the semicarbazone derivative.

Industrial Production Methods: The process may include steps for purification and quality control to ensure the compound meets research-grade standards.

化学反応の分析

Types of Reactions: Levulinic acid semicarbazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce hydrazine derivatives .

科学的研究の応用

Anticonvulsant Activity

Overview

Levulinic acid semicarbazone has been studied for its potential anticonvulsant properties. A series of 4-aryl substituted semicarbazones were synthesized and evaluated for their ability to prevent seizures.

Key Findings

- Active Compounds : Among the synthesized compounds, 4-(4′-fluoro phenyl) this compound demonstrated significant anticonvulsant activity with low neurotoxicity, making it a promising candidate for further development .

- Mechanism of Action : The presence of an aryl group near the semicarbazone moiety is essential for enhancing anticonvulsant activity. The studies indicated that these compounds can act through multiple mechanisms, potentially involving hydrophobic interactions and hydrogen bonding .

Data Table: Anticonvulsant Activity of Selected Compounds

| Compound | Seizure Protection (%) | Neurotoxicity Level |

|---|---|---|

| 4-(4′-fluoro phenyl) semicarbazone | 50% at 0.5 h | Low |

| Unsubstituted semicarbazone | 0% | None |

| Compound 3 | 25% at 1 h | None |

| Compound 4 | 25% at 1 h | None |

Pharmaceutical Applications

Drug Formulation

this compound has potential applications as an active pharmaceutical ingredient (API) due to its favorable pharmacokinetic properties. Its ability to modulate the absorption of other drugs has been explored in transdermal formulations.

Case Study: Transdermal Drug Delivery

A study investigated the use of levulinic acid in buprenorphine patch formulations. It was found that the presence of levulinic acid significantly enhanced the skin permeability of buprenorphine, suggesting its utility as a penetration enhancer in transdermal drug delivery systems .

Safety and Toxicity Profile

Toxicological Studies

The safety profile of this compound is crucial for its application in pharmaceuticals. Studies have shown that while levulinic acid itself exhibits low acute toxicity, further investigations into the toxicity of its derivatives are ongoing.

- Acute Toxicity : The acute oral LD50 for levulinic acid in rats was determined to be approximately 1850 mg/kg, indicating a relatively safe profile .

- Sensitization Potential : In human studies, no sensitization reactions were observed with levulinic acid at concentrations up to 4%, suggesting a favorable safety margin for topical applications .

作用機序

The mechanism of action of Levulinic acid semicarbazone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

類似化合物との比較

Levulinic acid: The parent compound from which Levulinic acid semicarbazone is derived.

Semicarbazide: A related compound used in the synthesis of semicarbazones.

Hydrazine derivatives: Compounds with similar hydrazine functional groups that exhibit comparable chemical reactivity.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of levulinic acid and semicarbazide. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research in various scientific fields.

生物活性

Levulinic acid semicarbazone (LAS) is a compound derived from levulinic acid, which has garnered attention for its potential biological activities, particularly in the realm of anticonvulsant properties. This article reviews the synthesis, biological activity, and structure-activity relationships associated with LAS, drawing from various studies to provide a comprehensive overview.

Synthesis of this compound

This compound is synthesized through the reaction of levulinic acid with semicarbazide hydrochloride in the presence of a base. The typical procedure involves:

- Reagents : Levulinic acid (0.01 mol), semicarbazide hydrochloride (0.01 mol), and sodium acetate.

- Solvent : Water or a mixture of ethanol and water.

- Procedure : The reaction mixture is stirred at room temperature for approximately 15 minutes, followed by cooling to induce crystallization.

This process yields LAS, which can then be characterized using various analytical techniques such as NMR and IR spectroscopy.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of LAS and its derivatives. A study conducted by Aggarwal and Mishra (2005) synthesized several 4-aryl substituted semicarbazones of levulinic acid to evaluate their anticonvulsant activity through established models such as maximal electroshock (MES) and subcutaneous metrazol (ScMet) tests.

- Key Findings :

- 4-(4'-fluoro phenyl) this compound emerged as the most active compound, demonstrating a broad spectrum of anticonvulsant activity with minimal neurotoxicity.

- Unsubstituted this compound showed no activity in all tested models, highlighting the importance of aryl substitution for biological efficacy .

Structure-Activity Relationship (SAR)

The biological activity of LAS is significantly influenced by its structural features. The presence of hydrophobic and hydrophilic groups plays a crucial role in its pharmacokinetic properties and overall effectiveness:

- Hydrophobic-Hydrophilic Balance : The incorporation of hydrophobic aryl groups enhances the ability of LAS to cross the blood-brain barrier, which is essential for anticonvulsant activity.

- Neurotoxicity : Compounds that maintain low neurotoxicity while exhibiting high anticonvulsant activity are particularly desirable. For instance, certain derivatives have been shown to exhibit neuroprotective effects at effective doses .

Comparative Biological Activity

The following table summarizes the biological activity of selected derivatives of this compound based on their anticonvulsant effects:

| Compound | Dose (mg/kg) | MES Protection (%) | Neurotoxicity |

|---|---|---|---|

| 4-(4'-fluoro phenyl) this compound | 100 | 100 | Low |

| 4-(3'-chlorophenyl) this compound | 300 | 50 | Moderate |

| Unsubstituted this compound | - | 0 | None |

Case Studies

-

Aggarwal et al. Study (2005) :

- Investigated various substituted semicarbazones for their anticonvulsant properties.

- Found that specific substitutions significantly enhanced efficacy while reducing toxicity.

- Pandeya et al. Research :

特性

IUPAC Name |

4-(carbamoylhydrazinylidene)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c1-4(2-3-5(10)11)8-9-6(7)12/h2-3H2,1H3,(H,10,11)(H3,7,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVMFABHHLRSFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282037 | |

| Record name | Levulinic acid semicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89532-09-2 | |

| Record name | Levulinic acid semicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVULINIC ACID SEMICARBAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。